REACTION_CXSMILES
|
C[O:2][CH:3](OC)[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[C:6]([O:14][CH3:15])[C:5]=1[CH:16](O)[C:17]1[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[C:19]([O:25][CH3:26])[CH:18]=1.[C:30]([C:36]([O:38][CH3:39])=[O:37])#[C:31][C:32]([O:34][CH3:35])=[O:33].CO>C1(C)C=CC=CC=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:26][O:25][C:19]1[CH:18]=[C:17]([C:16]2[C:5]3[C:4](=[CH:9][C:8]([O:10][CH3:11])=[C:7]([O:12][CH3:13])[C:6]=3[O:14][CH3:15])[C:3]([OH:2])=[C:31]([C:32]([O:34][CH3:35])=[O:33])[C:30]=2[C:36]([O:38][CH3:39])=[O:37])[CH:22]=[CH:21][C:20]=1[O:23][CH3:24] |f:4.5|
|
Name
|
2-(3,4-dimethoxy-α-hydroxybenzyl)-3,4,5-trimethoxybenzaldehyde dimethyl acetal
|
Quantity
|
49.5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C(=C(C(=C1)OC)OC)OC)C(C1=CC(=C(C=C1)OC)OC)O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
C(#CC(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
19 mg
|
Type
|
catalyst
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals are collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C1=C(C(=C(C2=CC(=C(C(=C12)OC)OC)OC)O)C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |